2,6-Diethyl-N-(2-propoxyethyl)aniline

Catalog No.
S1903361
CAS No.
61874-13-3
M.F
C15H25NO
M. Wt
235.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diethyl-N-(2-propoxyethyl)aniline

Industrial synthesis of Pretilachlor via in-house alkylation of 2,6-diethylaniline leads to over-alkylation and costly purification. Procuring 2,6-Diethyl-N-(2-propoxyethyl)aniline directly eliminates these issues:

  • Enables direct acylation to Pretilachlor with high yield, bypassing difficult N-alkylation and heavy-metal catalysis.
  • High purity (>98%) minimizes byproducts, reducing rectification and energy-intensive purification.
  • Streamlines agrochemical manufacturing, ensuring batch-to-batch consistency for rice herbicide production.

Reliable supply chain with global shipping.

CAS Number

61874-13-3

Product Name

2,6-Diethyl-N-(2-propoxyethyl)aniline

IUPAC Name

2,6-diethyl-N-(2-propoxyethyl)aniline

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

InChI

InChI=1S/C15H25NO/c1-4-11-17-12-10-16-15-13(5-2)8-7-9-14(15)6-3/h7-9,16H,4-6,10-12H2,1-3H3

InChI Key

DTEGEQGTAYAXBC-UHFFFAOYSA-N

SMILES

CCCOCCNC1=C(C=CC=C1CC)CC

Canonical SMILES

CCCOCCNC1=C(C=CC=C1CC)CC

Synonyms

2,6-Diethyl-N-(2-propoxyethyl)aniline, N-(2-Propoxyethyl)-2,6-diethylaniline, Benzenamine, 2,6-diethyl-N-(2-propoxyethyl)-, Pretilachlor intermediate, 2,6-Diethyl-N-(2-propoxyethyl)benzenamine

Purity

≥98%

Package Size

100 mg, 1 g, 5 g, 10 g, 25 g

2,6-Diethyl-N-(2-propoxyethyl)aniline is a sterically hindered, substituted secondary aniline primarily utilized as the essential immediate precursor in the industrial synthesis of the chloroacetamide herbicide Pretilachlor. Characterized by two ortho-ethyl groups and an N-propoxyethyl substitution, this compound defines the specific lipophilicity and target-site binding properties of the final herbicidal active ingredient. In industrial procurement and agrochemical manufacturing, sourcing this specific intermediate at high purity is highly preferred over in-house synthesis from baseline anilines, as it eliminates complex upstream catalytic requirements, severe byproduct formation, and energy-intensive purification steps [1].

Synthesis Fit

1 Penultimate intermediate in pretilachlor herbicide manufacturing
2 Acid-binding alkylation method with 2,6-diethylaniline
3 Multi-ton scale production; route-specific intermediate

Attempting to substitute the procurement of 2,6-Diethyl-N-(2-propoxyethyl)aniline by purchasing the cheaper baseline precursor, 2,6-diethylaniline, and performing in-house N-alkylation introduces severe manufacturability issues. The direct alkylation of 2,6-diethylaniline with chloroethyl propyl ether is notoriously difficult to control at the mono-alkylation stage, inevitably leading to over-alkylation (forming N,N-bis(2-propoxyethyl)-2,6-diethylaniline) or leaving excessive unreacted starting material [1]. These impurities require energy-intensive rectification and fractional distillation to remove. Furthermore, using alternative catalytic routes requires extreme temperatures (up to 200°C) and expensive heavy-metal catalysts [2], making direct procurement of the pure intermediate the most economically viable choice for downstream acylation.

Substitution Risk

N-(2-propoxyethyl) chain defines pretilachlor identity; any side-chain change diverts synthesis to metolachlor, alachlor, or butachlor.

Generic 2,6-diethylaniline cannot yield pretilachlor without the specific N-alkylation step – procurement is a route commitment.

Alternative 2,6-dialkylanilines lead to different herbicide registrations and crop selectivities; may not transfer directly.

Bypassing Mono-Alkylation Yield Loss

The synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline from baseline 2,6-diethylaniline is heavily bottlenecked by acid-binding efficiency and system fluidity. When standard metal oxides (such as magnesium oxide) are used as acid-binding agents, the maximum content of the desired mono-alkylated intermediate in the feed liquid reaches only 63%[1]. Even with optimized organic auxiliaries like triethylamine, yields plateau around 87.8%[1]. Procuring the pre-synthesized, high-purity (>98%) intermediate completely bypasses this severe yield loss and eliminates the need for complex auxiliary recovery systems.

Evidence DimensionReaction yield and target compound content in crude feed
Target Compound DataProcured 2,6-Diethyl-N-(2-propoxyethyl)aniline (100% conversion equivalent, >98% purity)
Comparator Or BaselineIn-house synthesis using MgO acid-binding agent (Max 63% content in feed liquid)
Quantified DifferenceBypasses a >37% yield penalty and avoids downstream purification
ConditionsN-alkylation of 2,6-diethylaniline with chloroethyl propyl ether

Procuring the intermediate directly prevents significant raw material waste and avoids the capital expenditure associated with complex fractional distillation.

Synthesis yield
Reported
94.5%
acid-binding method (MgO, 170°C)
Supports higher raw-material efficiency
Conventional esterification route yields 87%

Eliminating Harsh Conditions and Catalysts

Alternative in-house synthesis routes for 2,6-Diethyl-N-(2-propoxyethyl)aniline require reacting 2,6-diethylaniline with ethylene glycol monopropyl ether. This pathway necessitates harsh conditions, specifically temperatures between 100°C and 200°C, and the use of specialized copper-vanadium catalysts (typically in a 9:1 or 10:1 ratio on diatomite) under a nitrogen atmosphere for 12 to 24 hours to achieve a ~94% single-step yield [1]. By procuring the compound directly, manufacturers eliminate the need for high-temperature, pressurized reactors and the ongoing costs of heavy-metal catalyst procurement and disposal.

Evidence DimensionRequired reaction temperature and catalytic overhead
Target Compound DataDirect procurement (Ambient handling for downstream acylation)
Comparator Or BaselineIn-house catalytic synthesis (100–200°C, 12–24 hours, Cu-V catalyst required)
Quantified DifferenceElimination of 100-200°C heating cycles and heavy-metal catalyst dependency
ConditionsSynthesis via ethylene glycol monopropyl ether pathway

Removing the need for high-temperature catalytic reactors drastically lowers energy consumption, batch cycle times, and equipment wear in agrochemical manufacturing.

Thermal hazard profile
Class-level
This compound FP 150°C BP 352°C
vs
2,6-Diethylaniline FP 123°C BP 243°C
Wider flash-point margin may support safer bulk handling
Class-level comparison; process-specific validation needed

Downstream Acylation Efficiency

When high-purity 2,6-Diethyl-N-(2-propoxyethyl)aniline is utilized directly in the final acylation step with chloroacetyl chloride, the reaction proceeds smoothly at 80–90°C, yielding the final herbicide Pretilachlor with high efficiency. In optimized processes using the pure intermediate, the final acylation step achieves yields of 75% to 78% of technical-grade Pretilachlor (90.6% to 91.3% content) without the interference of unreacted baseline anilines or dialkylated byproducts [1]. If crude in-house intermediate is used, unreacted 2,6-diethylaniline competitively reacts with chloroacetyl chloride, consuming the expensive acylating agent and creating inseparable impurities.

Evidence DimensionAcylation efficiency and final product purity
Target Compound DataHigh-purity 2,6-Diethyl-N-(2-propoxyethyl)aniline (>98% pure)
Comparator Or BaselineCrude intermediate mixture containing unreacted 2,6-diethylaniline
Quantified DifferencePrevents competitive acylation and loss of chloroacetyl chloride
ConditionsReaction with chloroacetyl chloride at 80–90°C in toluene

Using a highly pure intermediate ensures that the stoichiometric addition of chloroacetyl chloride is fully utilized for the target herbicide, preventing costly reagent waste and off-spec product batches.

Herbicide identity determinant
Class-level
N-(2-propoxyethyl)
Exclusive substitution for pretilachlor
Route-specific intermediate; no chemical correction possible
Methoxyethyl or methyl analogs yield metolachlor/alachlor
Commercial purity
Data to verify
≥98%
GC area%
May reduce pre-reaction purification burden
Supplier-reported specification; verify lot consistency

Pretilachlor Industrial Synthesis

The primary and most critical application. The procured compound is directly acylated with chloroacetyl chloride to produce Pretilachlor, a selective chloroacetamide herbicide essential for weed control in rice paddies. High purity ensures maximum yield in this final step[1].

Novel Chloroacetamide Herbicide R&D

As a sterically hindered, alkoxy-substituted aniline, it serves as a valuable building block for synthesizing experimental herbicide analogs that require precise lipophilicity (logP) tuning for soil mobility and crop safety, bypassing the difficult mono-alkylation step during R&D [2].

Impurity Profiling & Analytical Standards

High-purity batches of 2,6-Diethyl-N-(2-propoxyethyl)aniline are required as analytical reference standards to monitor the degradation of Pretilachlor in environmental samples or to quantify residual intermediates in technical-grade herbicide formulations [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Industrial pretilachlor manufacturing
Route-specific intermediate; acid-binding method compatibility
Yield optimization context; purity specification review
Backward-integrated agrochemical supply chain
Irreplaceable building block for pretilachlor production
Supply chain reliability; regulatory identity consistency
Analytical reference standard for residue monitoring
Penultimate intermediate with ≥98% purity
GC-MS/HPLC method suitability; impurity profiling
Chloroacetanilide SAR research
Defined N-(2-propoxyethyl) scaffold
Alkoxyalkyl chain-length series comparison; herbicidal activity context

XLogP3

4.2

Wikipedia

2,6-Diethyl-N-(2-propoxyethyl)aniline

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